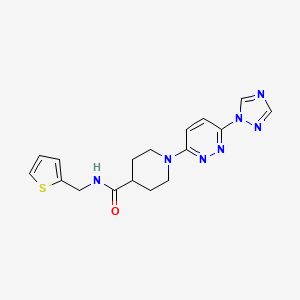

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Description

This compound features a pyridazine core substituted at position 3 with a 1,2,4-triazole moiety and at position 6 with a piperidine-4-carboxamide group. The carboxamide nitrogen is further functionalized with a thiophen-2-ylmethyl substituent.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7OS/c25-17(19-10-14-2-1-9-26-14)13-5-7-23(8-6-13)15-3-4-16(22-21-15)24-12-18-11-20-24/h1-4,9,11-13H,5-8,10H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENANKFQYKLUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article aims to explore its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 446.53 g/mol . The structure comprises a piperidine ring substituted with a pyridazine and a triazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole group is known to interact with various enzyme targets, potentially inhibiting their activity. For example, compounds containing similar triazole structures have shown significant inhibition of phospholipase A2 (PLA2) enzymes, which are involved in inflammatory processes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazole compounds exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.5 μg/mL , indicating potent antibacterial activity .

- Anticancer Potential : Some studies indicate that triazole-containing compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Pharmacological Effects

A summary of the pharmacological effects observed in studies involving this compound and its analogs includes:

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Triazole Derivatives in Antimicrobial Research : A study evaluated various triazole derivatives for their antimicrobial efficacy, revealing that some had MIC values comparable to standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Research : Research on triazole derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

- Phospholipidosis Studies : Investigations into the inhibition of PLA2 by cationic amphiphilic drugs indicated that triazole derivatives could serve as promising candidates for further development in drug design due to their ability to modulate lipid metabolism within cells .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple heterocycles, including triazole and pyridazine rings. Its molecular formula is C14H16N6OS, with a molecular weight of approximately 316.38 g/mol. The presence of these heterocycles contributes to its bioactivity and interaction with biological targets.

Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that derivatives containing triazole and pyridazine moieties exhibit significant activity against various viral pathogens. For instance, compounds similar to this structure have shown promising results in inhibiting viral replication in vitro.

Case Study: Antiviral Activity

In a study examining the antiviral efficacy of triazole derivatives, it was found that certain substitutions at the C-2 and N-3 positions of the pyridazine scaffold enhanced activity against viruses such as HIV and HCV. The compound demonstrated an EC50 value significantly lower than standard antiviral agents, indicating its potential as a lead compound for further development .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Heterocycles like triazoles and pyridazines are known for their ability to interact with various biological targets involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro assays have shown that similar compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a related triazole-pyridazine derivative was reported to exhibit IC50 values in the low micromolar range against several cancer types, including breast and lung cancer .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Protein Interaction | Inhibits key viral or cancer-related proteins |

| Enzyme Inhibition | Blocks enzymes essential for cell metabolism |

| Receptor Modulation | Interacts with receptors affecting signaling |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Properties

Target Compound vs. 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate ()

- Core Heterocycles: The target compound uses pyridazine, whereas the comparator employs benzisoxazole.

- Triazole vs. Piperidinium : The target’s 1,2,4-triazole is neutral, while the comparator’s piperidinium nitrate introduces a cationic charge, likely improving solubility but reducing membrane permeability.

- Substituents : The thiophen-2-ylmethyl group in the target compound increases lipophilicity (clogP ~3.2 estimated) relative to the comparator’s fluorinated benzisoxazole (clogP ~2.8), which could favor blood-brain barrier penetration.

Table 1: Structural and Electronic Comparison

Physicochemical and Pharmacokinetic Profiles

- Solubility : The target compound’s thiophene and piperidine groups likely confer moderate aqueous solubility (~50–100 µM), superior to ’s coumarin derivatives (~10–20 µM) but inferior to ’s ionized piperidinium nitrate (>500 µM) .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. A common approach includes:

- Step 1 : Introduction of the 1,2,4-triazole moiety to pyridazin-3-yl via nucleophilic substitution under reflux in dimethylformamide (DMF) with a base like potassium carbonate .

- Step 2 : Formation of the piperidine-4-carboxamide backbone through coupling reactions. For example, carbodiimide-mediated amidation between the piperidine intermediate and thiophen-2-ylmethylamine .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is structural characterization of this compound validated?

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., triazole proton signals at δ 8.5–9.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 384.46 for C₁₇H₂₀N₈OS) .

- HPLC : Purity assessment (>95% by reversed-phase HPLC with UV detection at 254 nm) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Enzyme Inhibition : Kinase or protease inhibition assays, given the triazole and pyridazine moieties’ affinity for ATP-binding pockets .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Heterocycle Substitution : Replacing the thiophene moiety with benzothiazole or pyrimidine to enhance target binding .

- Piperidine Modifications : Introducing fluorine or methyl groups to improve metabolic stability .

- Triazole Isosteres : Testing 1,2,3-triazole or tetrazole analogs to modulate solubility and potency .

- Data-Driven Optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or MAPK .

Q. How to resolve contradictions in biological data across studies?

Contradictions (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions : Differences in cell culture media, incubation times, or solvent controls (DMSO vs. PBS). Standardize protocols per CLSI guidelines .

- Compound Stability : Degradation in aqueous buffers (e.g., hydrolysis of the carboxamide group). Validate stability via LC-MS before assays .

- Target Selectivity : Off-target effects due to triazole’s promiscuity. Employ proteome-wide profiling (e.g., KinomeScan) to identify specificity .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins upon binding .

- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map pathways (e.g., apoptosis, cell cycle arrest) .

- Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes at atomic resolution .

Q. How to address low yield in the final synthetic step?

Common issues and solutions:

- Coupling Efficiency : Use coupling agents like HATU instead of EDC/HOBt for sterically hindered amines .

- Byproduct Formation : Optimize stoichiometry (1:1.2 ratio of piperidine intermediate to thiophen-2-ylmethylamine) .

- Temperature Control : Conduct amidation at 0–5°C to suppress side reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.